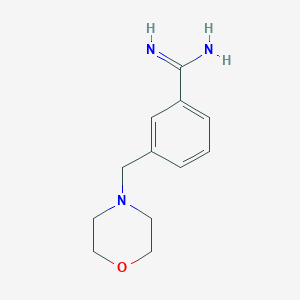

3-(Morpholinomethyl)benzimidamide

Description

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

3-(morpholin-4-ylmethyl)benzenecarboximidamide |

InChI |

InChI=1S/C12H17N3O/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15/h1-3,8H,4-7,9H2,(H3,13,14) |

InChI Key |

DOAAFWZWPYRRJT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Overview

The most common approach involves the formation of a bromomethyl benzofuran or benzimidazole intermediate, followed by nucleophilic substitution with morpholine. This route is well-documented in patent literature and research articles focusing on benzimidazole derivatives.

Stepwise Process

- The bromination step is selective, targeting the methyl group attached to the aromatic ring.

- Nucleophilic substitution is facilitated by iodide ion, which enhances the leaving group ability of bromide, following HSAB principles.

- The reaction typically proceeds at 50-80°C for 1-4 hours, depending on the substrate.

Preparation via Hydrazide Intermediates

Hydrazide Formation and Functionalization

Research indicates that hydrazide derivatives serve as pivotal intermediates for subsequent transformations into benzimidazole compounds.

- Hydrazide intermediates are prepared by refluxing the methylbenzofuran derivative with hydrazine hydrate.

- Bromination of hydrazides introduces reactive sites for subsequent nucleophilic attack.

- The final step involves nucleophilic substitution with morpholine, often assisted by iodide ions.

Process Involving Organic Acid Derivatives

Preparation of Benzimidazole via Acidic and Ester Intermediates

Patents reveal an alternative route where organic acids and esters are employed to synthesize benzimidazole derivatives, including the target compound.

- The process emphasizes the conversion of ester intermediates into benzimidazole rings via cyclization.

- Use of polar solvents such as dimethylformamide (DMF) facilitates nucleophilic attack.

Advanced Synthetic Strategies: Mitsunobu and Catalytic Methods

Recent innovations include the use of Mitsunobu conditions for ring closure and functionalization, as well as catalytic processes involving transition metals.

- These methods offer high regioselectivity and yield enhancements.

- They are suitable for complex molecule synthesis, including substituted benzimidazoles.

Summary of Key Reaction Parameters

| Parameter | Typical Range | Remarks |

|---|---|---|

| Temperature | 20°C to 80°C | Varies with step; bromination and nucleophilic substitution typically at 50-80°C |

| Reaction Time | 1-15 hours | Longer times for ester hydrolysis and cyclization |

| Solvent | Dichloromethane, ethanol, DMSO, DMF | Selected based on step and reagent compatibility |

| Reagents | NBS, hydrazine hydrate, morpholine, organic acids | Reagent purity critical for yield and selectivity |

Notes on Purity and Crystallization

- The final product, 3-(Morpholinomethyl)benzimidamide , is often purified via recrystallization from ethanol or acetonitrile.

- Crystalline forms are characterized by PXRD and melting point analysis, ensuring high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholinomethyl)benzimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated benzimidazole derivatives with nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Oxidized benzimidazole derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with various functional groups

Scientific Research Applications

3-(Morpholinomethyl)benzimidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)benzimidamide involves its interaction with specific molecular targets. The benzimidazole core can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in various biological pathways. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Selectivity and Mechanism of Action

- 3-(Morpholinomethyl)benzimidamide (AT9283): Exhibits multi-kinase inhibition, particularly against Syk (IC50 ~0.58 µM), which suppresses mast cell-mediated allergic responses. Its morpholinomethyl group enhances binding to Syk’s ATP-binding pocket .

- iNOS-Selective Benzmidamide (Compound 4i): Demonstrates >100-fold selectivity for iNOS over eNOS due to its trifluoromethyl group, which optimizes hydrophobic interactions in the iNOS active site .

- COX-2 Inhibitor (): The methylsulfonyl group and imidazopyridine core confer high COX-2 selectivity (SI = 217.1), reducing gastrointestinal toxicity compared to non-selective COX inhibitors .

Pharmacokinetic and Drug-Likeness Properties

- This compound: Predicted to have moderate logP (~2.5) and high solubility due to the morpholine moiety, aligning with Lipinski’s rule of five .

- iNOS Inhibitors (): In silico studies suggest favorable blood-brain barrier penetration, making them candidates for neuroinflammatory disorders .

Q & A

Q. What synthetic routes and analytical methods are used to characterize 3-(morpholinomethyl)benzimidamide derivatives?

Synthesis of AT9283 involves multi-step reactions, including functionalization of the benzimidazole core with morpholinomethyl groups. Key steps include cyclopropylurea formation and coupling with pyrazole intermediates . Structural characterization employs:

- NMR spectroscopy (1H/13C) to confirm regiochemistry and purity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (using SHELX programs ) to resolve stereochemistry and packing interactions.

- HPLC (>95% purity thresholds) for quality control in biological assays.

Q. How is the stability of this compound assessed under experimental conditions?

Stability studies use:

- pH-dependent solubility assays (e.g., in PBS or cell culture media at pH 7.4).

- Thermogravimetric analysis (TGA) to evaluate thermal degradation.

- LC-MS monitoring of degradation products under oxidative (H2O2) or hydrolytic conditions .

Advanced Research Questions

Q. What experimental designs are used to study the inhibition of Syk kinase by AT9283 in mast cell signaling?

Methodological approaches include:

- In vitro kinase assays : Recombinant Syk is incubated with ATP and substrate (e.g., LAT peptide), with IC50 calculated via luminescence-based ADP detection (IC50 ≈ 0.5–1.0 μM for Syk) .

- Cellular assays :

- RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) are sensitized with IgE, pretreated with AT9283 (0.1–10 μM), and stimulated with antigen (DNP-HSA).

- Western blotting detects phosphorylation of Syk (Tyr352), LAT (Tyr191), and downstream targets (PLCγ, Akt, MAP kinases) .

- β-hexosaminidase release assays quantify degranulation (IC50 ≈ 0.5 μM) .

Q. How do researchers resolve contradictions in AT9283’s mechanism of action (e.g., Syk inhibition vs. phosphorylation status)?

Discrepancies arise because AT9283 inhibits Syk enzymatic activity without blocking its phosphorylation. Solutions include:

- Kinase activity profiling : Screen against a panel of 50+ kinases to confirm Syk specificity and exclude off-target effects (e.g., Aurora kinases, JAKs) .

- Computational docking : Molecular dynamics simulations predict binding to Syk’s catalytic domain, bypassing phosphorylation sites .

- Knockdown/knockout models : Syk-deficient mast cells are used to isolate AT9283’s effects on downstream signaling .

Q. What in vivo models validate the anti-allergic efficacy of AT9283?

- Passive cutaneous anaphylaxis (PCA) : Mice are sensitized with IgE, challenged with antigen (DNP-HSA), and treated with AT9283 (1–10 mg/kg, i.p.). Evans blue dye quantifies vascular leakage, with dose-dependent inhibition observed (60–80% suppression at 10 mg/kg) .

- Cytokine profiling : ELISA measures serum IL-4, TNF-α, and histamine post-treatment .

Data Analysis and Interpretation

Q. How are dose-response relationships analyzed in AT9283 studies?

- Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to β-hexosaminidase release or cytokine data.

- Hill slopes assess cooperativity in Syk inhibition (typical slope ≈1.0 for single-site binding) .

Q. What statistical methods address variability in mast cell activation assays?

- ANOVA with Tukey’s post hoc test compares treatment groups (n ≥ 3 biological replicates).

- Outlier detection : Grubbs’ test removes non-physiological responses (e.g., >2 SD from mean) .

Critical Research Challenges

Q. How do researchers address AT9283’s multi-kinase inhibition in target validation?

Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.